Physicochemical Property Convergence Between 1- and 7-Regioisomers Implies Differential, Undetermined Biological Profiles
Despite their structural distinction, the computed LogP and topological polar surface area (TPSA) values for 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- and its 7-(5-pyrimidinyl) regioisomer are numerically identical at 1.20 and 41.05 Ų, respectively [1]. This convergence indicates that simple in silico ADMET filters cannot discriminate between them. However, the lack of property differentiation increases the uncertainty of biological substitution: any observed functional differences must arise from the specific geometric arrangement of the pyrimidine ring and the spirocyclic amine, underscoring the need for empirical binding data rather than computational screens alone when selecting between these regioisomers.
| Evidence Dimension | Computed partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.20; TPSA = 41.05 Ų |
| Comparator Or Baseline | 1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- (CAS 646056-03-3): LogP = 1.20; TPSA = 41.05 Ų |
| Quantified Difference | No numerical difference in computed LogP or TPSA. |
| Conditions | Cheminformatics predictions from Chemsrc database (methodology undisclosed). |
Why This Matters
This evidence confirms that conventional in silico property filters cannot differentiate these regioisomers, making empirical biological evaluation mandatory for informed selection.
- [1] Chemsrc property data for CAS 646056-16-8 and CAS 646056-03-3. Retrieved 2024. View Source
